molecular formula C25H28N2O6 B613746 Alloc-Lys(Fmoc)-OH CAS No. 186350-56-1

Alloc-Lys(Fmoc)-OH

Cat. No.: B613746
CAS No.: 186350-56-1
M. Wt: 452,51 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

Alloc-Lys(Fmoc)-OH is a compound used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by two groups: the allyloxycarbonyl (Alloc) group and the fluorenylmethyloxycarbonyl (Fmoc) group. These protective groups are used to prevent unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alloc-Lys(Fmoc)-OH is synthesized through a series of chemical reactions involving lysine. The process typically begins with the protection of the lysine amino group using the Alloc group. This is followed by the protection of the lysine side chain amino group with the Fmoc group. The reactions are carried out under controlled conditions to ensure the selective protection of the desired functional groups.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines are capable of performing multiple steps of the synthesis process, including the addition of protective groups and the coupling of amino acids, in a highly efficient and reproducible manner.

Chemical Reactions Analysis

Types of Reactions

Alloc-Lys(Fmoc)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Alloc and Fmoc protective groups.

    Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection Reactions: The Alloc group is typically removed using palladium catalysts, while the Fmoc group is removed using piperidine.

    Coupling Reactions: These reactions often involve the use of coupling reagents such as carbodiimides or phosphonium salts to facilitate the formation of peptide bonds.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, which can be further modified or used in various applications.

Scientific Research Applications

Alloc-Lys(Fmoc)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: Used in the synthesis of peptides for research and therapeutic purposes.

    Drug Development: Utilized in the development of peptide-based drugs.

    Bioconjugation: Employed in the attachment of peptides to other molecules for various applications, such as imaging and diagnostics.

Mechanism of Action

The mechanism of action of Alloc-Lys(Fmoc)-OH involves the selective protection and deprotection of the lysine amino groups. The Alloc and Fmoc groups prevent unwanted reactions during peptide synthesis, allowing for the controlled formation of peptide bonds. The removal of these protective groups is achieved through specific chemical reactions, enabling the synthesis of peptides with precise sequences.

Comparison with Similar Compounds

Alloc-Lys(Fmoc)-OH is similar to other protected lysine derivatives, such as Boc-Lys(Fmoc)-OH and Cbz-Lys(Fmoc)-OH. it is unique in its use of the Alloc group, which provides certain advantages in terms of selectivity and ease of removal. The Alloc group can be removed under mild conditions using palladium catalysts, making it a valuable tool in peptide synthesis.

List of Similar Compounds

  • Boc-Lys(Fmoc)-OH
  • Cbz-Lys(Fmoc)-OH
  • Fmoc-Lys(Boc)-OH

These compounds are also used in peptide synthesis and offer different protective group strategies for the selective formation of peptide bonds.

Properties

IUPAC Name

(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(prop-2-enoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-2-15-32-25(31)27-22(23(28)29)13-7-8-14-26-24(30)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGIXLCPDFRQJL-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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